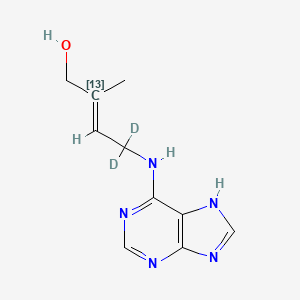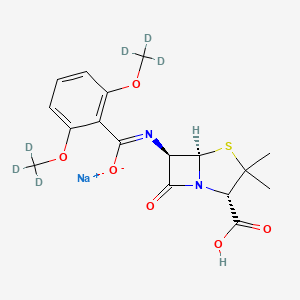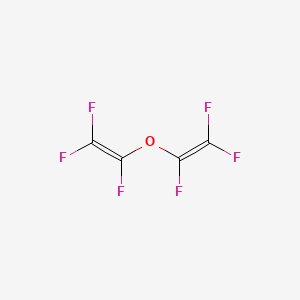
2-fluoro-N-(3-methoxypropyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor®, a fluorinating agent, which facilitates the high-yield preparation of fluorinated pyridines . The reaction conditions often involve mild temperatures and the presence of a base to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like halides and bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential herbicidal activity.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(3-methoxypropyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with applications in catalysis and materials science.
3-Fluoropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity compared to other fluorinated pyridines.
Propriétés
Formule moléculaire |
C9H13FN2O |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2-fluoro-N-(3-methoxypropyl)pyridin-4-amine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-4-11-8-3-5-12-9(10)7-8/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
Clé InChI |
LITIMDCVWMQZOJ-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=CC(=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
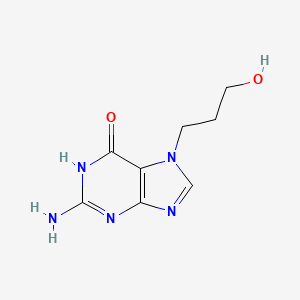
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

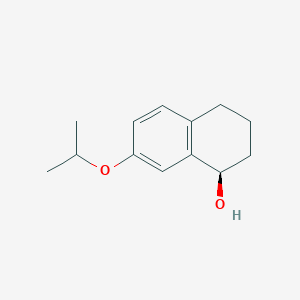

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
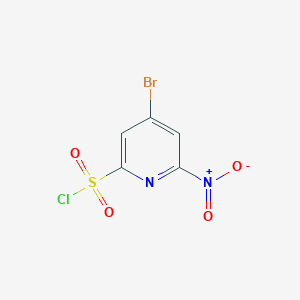
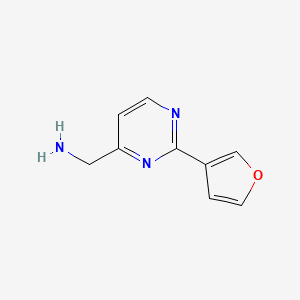
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
